molecular formula C5H10BrClN4 B3005001 (5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride CAS No. 2248401-80-9

(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride

Cat. No.: B3005001
CAS No.: 2248401-80-9
M. Wt: 241.52
InChI Key: JLHMKVPAUXGTPX-UHFFFAOYSA-N
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Description

(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 3-position, and a methanamine group at the 4-position, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the triazole ring or the bromine atom, leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-ethyltriazol-4-yl)methanamine;hydrochloride
  • (5-Bromo-3-methyltriazol-4-yl)methanamine;hydrochloride
  • (5-Chloro-3-ethyltriazol-4-yl)methanamine;hydrochloride

Uniqueness

(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride is unique due to the specific positioning of the bromine and ethyl groups, which influence its chemical reactivity and biological activity. The presence of the methanamine group further enhances its potential for forming diverse derivatives and interacting with biological targets.

Biological Activity

(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride, with the chemical formula C6H10BrN5·HCl, is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of triazoles known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:

  • Formation of Triazole Ring : The triazole ring is synthesized via a cycloaddition reaction involving azides and alkynes or through the reaction of hydrazines with appropriate carbonyl compounds.
  • Bromination : The introduction of bromine at the 5-position can be achieved using brominating agents under controlled conditions.
  • Formation of Hydrochloride Salt : The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various strains of bacteria and fungi. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compound's mechanism may involve apoptosis induction through caspase activation or cell cycle arrest.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor by binding to active sites on enzymes, preventing substrate access.
  • Receptor Modulation : The compound can modulate receptor activity by altering ligand-receptor interactions, which is crucial in signaling pathways involved in inflammation and cancer progression.

Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

StudyFocusFindings
Antiplasmodial ActivityDemonstrated effective inhibition against Plasmodium falciparum with IC50 values comparable to established antimalarials.
Anticancer PropertiesShowed significant cytotoxicity against MCF-7 and HEL cancer cell lines with mechanisms involving apoptosis.
Anti-inflammatory EffectsReduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including this compound, against clinical isolates. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Treatment Exploration : In a preclinical model, treatment with this compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Properties

IUPAC Name

(5-bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4.ClH/c1-2-10-4(3-7)5(6)8-9-10;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMKVPAUXGTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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